

Spectroscopic Profile of 2-Amino-4-methoxybenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzothiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-methoxybenzothiazole**, a heterocyclic compound with significant potential in medicinal chemistry and materials science.^[1] The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Amino-4-methoxybenzothiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Solvent
Data not explicitly found in search results	DMSO-d6 ^[2]	

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Solvent
Specific chemical shifts not explicitly found in search results, but data is available in the literature.[3]	DMSO[3]

Note: While specific peak assignments were not available in the provided search results, the solvent and availability of the spectra have been documented.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Interpretation	Technique
Specific peak data not explicitly found in search results.	KBr-Pellet / ATR-Neat[4]	

Note: General IR data for benzothiazole derivatives suggest characteristic peaks for N-H, C=N, C-S, and aromatic C-H bonds.

Mass Spectrometry (MS)

m/z	Interpretation	Method
180.23	[M] ⁺ (Molecular Ion)	GC-MS[4], ESI-QTOF
Further fragmentation data not explicitly detailed in search results.		

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on spectrometers such as a JEOL AL-300 FT-NMR (300 MHz) or a BRUKER AC-300.[4] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[2]

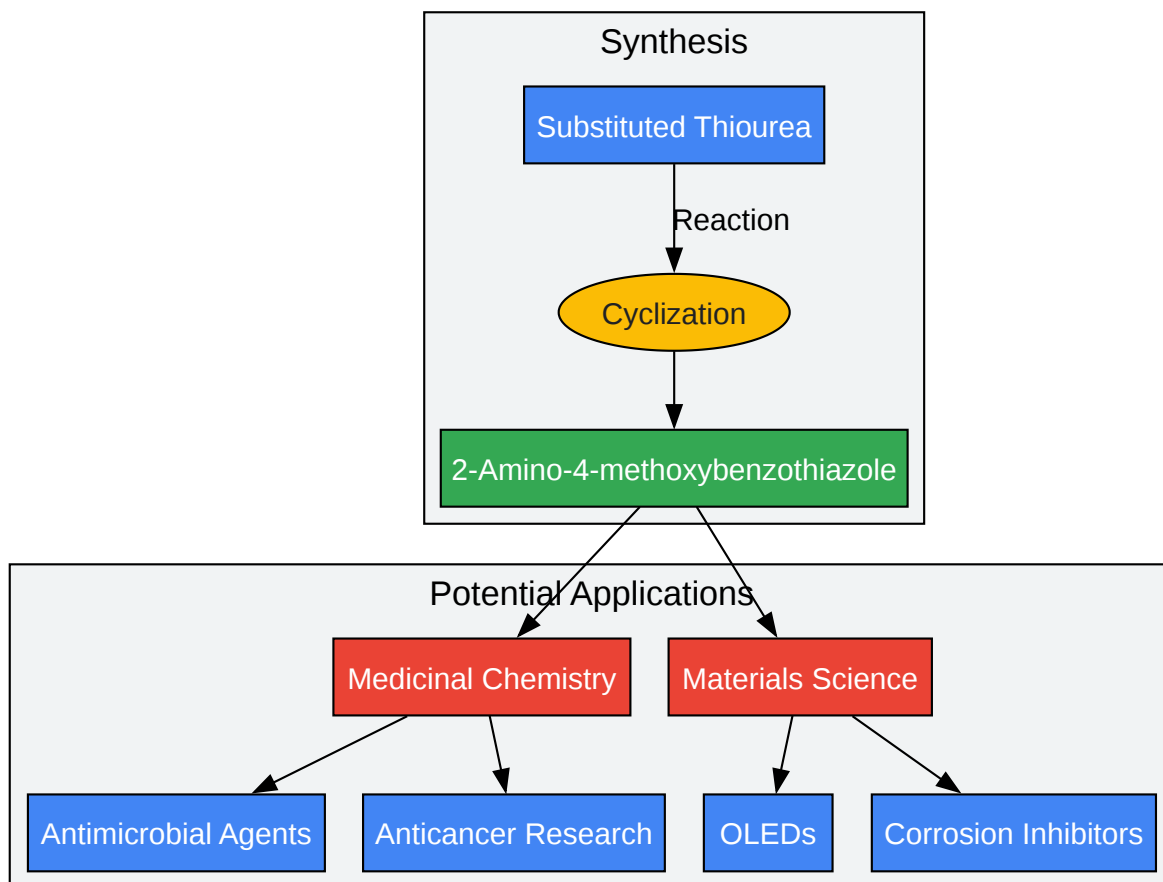
IR Spectroscopy: Infrared spectra were obtained using an IR-Affinity, Shimadzu, or a Bruker IFS 85 / Tensor 27 FT-IR instrument.[4] Data was collected using either the KBr-pellet or the Attenuated Total Reflectance (ATR-Neat) technique.[4]

Mass Spectrometry: Mass spectral data were recorded on an Agilent GC-MS or a Q-TOF HPLC-MS system.[5] Ionization techniques include electron ionization (EI) for GC-MS and electrospray ionization (ESI) for LC-MS applications.[4]

Synthesis and Applications Workflow

2-Amino-4-methoxybenzothiazole serves as a valuable building block in the synthesis of various biologically active compounds and materials.[1] Its synthesis is commonly achieved through the cyclization of thiourea derivatives. The compound exhibits notable antimicrobial and anticancer properties, making it a subject of interest in drug discovery.[1] Furthermore, its electronic properties are being explored for applications in organic light-emitting diodes (OLEDs) and as a corrosion inhibitor.[1]

Synthesis and Applications of 2-Amino-4-methoxybenzothiazole



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Caption: Workflow of Synthesis and Potential Applications.

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